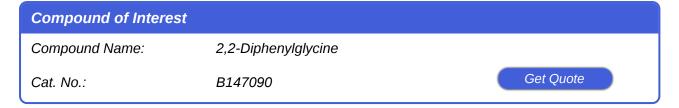


Comparative NMR Analysis of 2,2-Diphenylglycine and Related Amino Acids

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A detailed guide to the ¹H and ¹³C NMR spectral characteristics of **2,2-diphenylglycine**, offering a comparative analysis with structurally related amino acids for researchers, scientists, and professionals in drug development.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of **2,2-diphenylglycine**. Due to the limited availability of directly published experimental NMR data for **2,2-diphenylglycine**, this guide presents a combination of predicted spectral data and experimental data from structurally analogous compounds, namely glycine and 2-phenylglycine. This comparative approach allows for a thorough understanding of the influence of the diphenylmethyl substituent on the NMR chemical shifts.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **2,2-diphenylglycine** and the experimental data for glycine and 2-phenylglycine. These values are crucial for the identification and structural elucidation of these compounds.

Table 1: ¹H NMR Spectral Data Comparison



Compound	Functional Group	Predicted/Experime ntal Chemical Shift (δ ppm)	Multiplicity
2,2-Diphenylglycine	Phenyl (ortho, meta, para)	7.2 - 7.5	Multiplet
NH ₂	2.5 - 3.5 (broad)	Singlet	_
СООН	10.0 - 12.0 (broad)	Singlet	
Glycine	α-CH ₂	~3.55	Singlet
NH ₃ +	~8.15 (broad)	Singlet	
СООН	~11.5 (broad)	Singlet	
2-Phenylglycine	Phenyl	7.3 - 7.5	Multiplet
α-CH	~4.7	Singlet	_
NH ₃ +	~8.3 (broad)	Singlet	-
СООН	~11.0 (broad)	Singlet	-

Table 2: 13C NMR Spectral Data Comparison



Compound	Carbon Atom	Predicted/Experimental Chemical Shift (δ ppm)
2,2-Diphenylglycine	Carbonyl (COOH)	~175
Quaternary (Cα)	~70	
Phenyl (ipso)	~140	
Phenyl (ortho)	~128	
Phenyl (meta)	~129	
Phenyl (para)	~127	
Glycine	Carbonyl (COOH)	~171
α-Carbon (CH ₂)	~42	
2-Phenylglycine	Carbonyl (COOH)	~174
α-Carbon (CH)	~59	
Phenyl (ipso)	~136	
Phenyl (ortho)	~128	
Phenyl (meta)	~129	
Phenyl (para)	~129	

Experimental Protocols

A general protocol for acquiring ¹H and ¹³C NMR spectra of amino acids is provided below. Specific parameters may need to be optimized based on the instrument and sample concentration.

Sample Preparation:

- Dissolve 5-10 mg of the amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).
- For compounds with limited solubility, gentle heating or sonication may be employed.



Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- Spectrometer: 400 MHz or higher field strength is recommended.
- Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-16 ppm.
- Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

¹³C NMR Spectroscopy:

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Reference: TMS at 0 ppm or the deuterated solvent signal.

Visualization of NMR Analysis Workflow

The following diagram illustrates the general workflow for NMR sample preparation and spectral analysis.





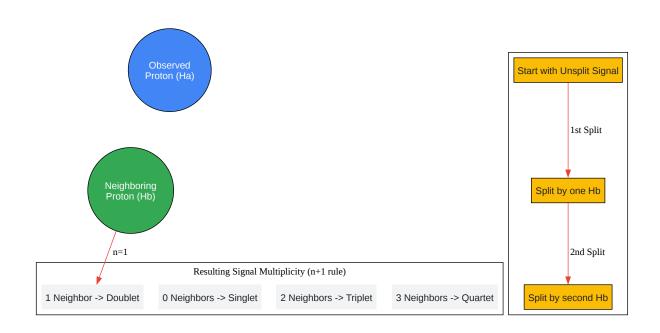
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Caption: Workflow for NMR analysis.

Logical Relationship of Signal Splitting in ¹H NMR

In ¹H NMR, the signal for a proton is split by neighboring, non-equivalent protons. This diagram illustrates the logical relationship of this splitting, known as the n+1 rule.





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Caption: ¹H NMR signal splitting.

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